3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10-9(13)11-5-8-12-6-3-2-4-7-12/h2-8H2,1H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVLLGNGYGEZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Methyl 1 2 Piperidin 1 Yl Ethyl Urea
Retrosynthetic Analysis of the 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea Framework
Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are centered around the robust urea (B33335) moiety and the piperidine (B6355638) ring's nitrogen-carbon bond.
Two logical C-N disconnections at the urea group suggest two primary synthetic pathways:
Pathway A: Disconnection of the bond between the carbonyl carbon and the nitrogen of the piperidin-1-yl-ethyl group. This leads to two key synthons: 2-(piperidin-1-yl)ethan-1-amine and a methyl isocyanate equivalent. This is often the more direct and common approach.
Pathway B: Disconnection of the bond between the carbonyl carbon and the methyl-substituted nitrogen. This retrosynthetic step suggests methylamine (B109427) and a 2-(piperidin-1-yl)ethyl isocyanate equivalent as the precursors.
A third disconnection strategy focuses on the formation of the piperidin-1-yl-ethyl side chain itself:
Pathway C: Disconnection of the N-C bond between the piperidine nitrogen and the ethyl group. This approach suggests piperidine and a suitable electrophilic partner, such as N-(2-haloethyl)-N'-methylurea, as the immediate precursors.
These analyses form the strategic foundation for the synthetic methodologies discussed in the subsequent sections.
Diverse Synthetic Approaches for the Core Urea Linkage
The formation of the urea functional group is a cornerstone of many synthetic procedures in medicinal and materials chemistry. nih.gov Several reliable methods exist for constructing the N,N'-disubstituted urea core of the target molecule.
Amine and Isocyanate Condensation Reactions
The most direct and widely utilized method for synthesizing unsymmetrical ureas is the reaction between an amine and an isocyanate. commonorganicchemistry.com This reaction is typically efficient, proceeds under mild conditions, and does not require a catalyst. commonorganicchemistry.comresearchgate.net
In the context of synthesizing this compound, this would involve the nucleophilic addition of 2-(piperidin-1-yl)ethan-1-amine to methyl isocyanate. The reaction is generally performed in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com The high reactivity of the isocyanate group with the primary amine ensures a high yield of the desired urea product. researchgate.net
Alternatively, though often less practical due to the stability and availability of the isocyanate, the reaction could be performed between methylamine and 2-(piperidin-1-yl)ethyl isocyanate.
Carbonyl Diimidazole (CDI) Mediated Urea Formation
N,N'-Carbonyldiimidazole (CDI) serves as a safe and effective substitute for the highly toxic phosgene (B1210022) in the synthesis of ureas. koreascience.krthieme-connect.de This method involves a two-step, one-pot procedure. First, an amine is reacted with CDI to form a reactive carbamoyl (B1232498) imidazole (B134444) intermediate. thieme-connect.com This intermediate is then treated with a second amine to yield the unsymmetrical urea, releasing imidazole as a byproduct. thieme-connect.deresearchgate.net
To prevent the formation of symmetrical urea byproducts, the order of addition is crucial. commonorganicchemistry.com Typically, the less reactive or more sterically hindered amine is first reacted with CDI, followed by the addition of the second, more reactive amine. For the target molecule, 2-(piperidin-1-yl)ethan-1-amine would be reacted with CDI, followed by the addition of methylamine. The reaction can be catalyzed by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.com
Alternatives for Urea Moiety Construction
Beyond the primary methods, several other strategies can be employed to construct the urea linkage, offering flexibility depending on the availability of starting materials and desired reaction conditions.
| Method | Reagents | Description | Key Features |
| Phosgene Equivalents | Triphosgene (BTC) | A solid, safer alternative to phosgene gas. It reacts with an amine to form an isocyanate or a carbamoyl chloride in situ, which then reacts with a second amine. nih.govcommonorganicchemistry.com | Crystalline and stable, but still requires careful handling due to the in situ formation of phosgene. nih.gov |
| Carbamate (B1207046) Precursors | Reactive carbamates (e.g., phenyl carbamates) | An amine displaces the leaving group (e.g., phenol) from the carbamate to form the urea. commonorganicchemistry.comgoogle.com | Avoids the direct use of isocyanates; reaction can be reversible. commonorganicchemistry.com |
| Curtius Rearrangement | Carboxylic acid, Diphenylphosphoryl azide (B81097) (DPPA) | A carboxylic acid is converted to an acyl azide, which undergoes thermal or photochemical rearrangement to an isocyanate. This is then trapped by an amine. commonorganicchemistry.comorganic-chemistry.org | Useful when the corresponding amine is not readily available but the carboxylic acid is. commonorganicchemistry.com |
| Carbon Dioxide (CO₂) Based | CO₂, Amines, Dehydrating agent | CO₂ reacts with an amine to form a carbamic acid intermediate, which is then dehydrated in situ to form an isocyanate. organic-chemistry.orgscholaris.ca | Utilizes an inexpensive, abundant C1 source; considered a green chemistry approach. organic-chemistry.org |
| Urea Transamidation | Urea, Amine | An amine displaces ammonia (B1221849) from urea, typically at elevated temperatures, to form a new urea derivative. nih.gov | Inexpensive reagents, but may require forcing conditions and can lead to mixtures. nih.gov |
Strategies for the Introduction of the Piperidin-1-yl-ethyl Side Chain
Alkylation Routes Involving Piperidine Derivatives
The N-alkylation of piperidine is a fundamental transformation for introducing the piperidinyl moiety. This involves the reaction of the nucleophilic secondary amine of piperidine with a suitable two-carbon electrophile.
Common methods for this transformation include:
Reaction with 2-Haloethylamines: Piperidine can be reacted with 2-chloroethylamine (B1212225) or 2-bromoethylamine. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion.
Reductive Amination: An alternative route involves the reductive amination of piperidine with aminoacetaldehyde or a protected equivalent.
Alkylation with Ethylene (B1197577) Oxide: Reaction of piperidine with ethylene oxide yields 2-(piperidin-1-yl)ethan-1-ol. The resulting alcohol can then be converted to an amine through various methods, such as conversion to an alkyl halide followed by substitution with an amine equivalent (e.g., via a Gabriel synthesis or reaction with sodium azide followed by reduction).
| Starting Material (Piperidine Derivative) | Alkylating Agent | Conditions | Product |
| Piperidine | 2-Chloroethylamine hydrochloride | K₂CO₃, DMF, Heat | 2-(Piperidin-1-yl)ethan-1-amine |
| Piperidine | N-(2-bromoethyl)phthalimide | Base, Solvent | N-(2-(Piperidin-1-yl)ethyl)phthalimide |
| Piperidine | 1-(2-Chloroethyl)-3-methylurea | Base, Solvent | This compound |
Coupling Reactions Incorporating Piperidine Scaffolds
The incorporation of the piperidine scaffold is a critical step in the synthesis of this compound. One common approach involves the reaction of a piperidine derivative with a suitable electrophile. For instance, the synthesis can be achieved by coupling 1-(2-aminoethyl)piperidine with methyl isocyanate. This reaction is a well-established method for the formation of unsymmetrical ureas. wikipedia.orgresearchgate.net The nucleophilic primary amine of 1-(2-aminoethyl)piperidine attacks the electrophilic carbonyl carbon of methyl isocyanate, leading to the desired urea product.
Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form the C-N bond between a piperidine precursor and a urea-containing fragment. organic-chemistry.org For instance, a suitably protected aminopiperidine could be coupled with an aryl halide bearing a urea precursor group. While more complex, this method offers versatility in accessing a wider range of analogues. The synthesis of piperidine-containing ureas has also been achieved through continuous flow processes, which can offer advantages in terms of reaction control and scalability. researchgate.net
The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. For the synthesis of this compound, the direct reaction of 1-(2-aminoethyl)piperidine with methyl isocyanate represents a straightforward and efficient approach.
A variety of synthetic strategies can be employed for the synthesis of piperidine-containing ureas, often involving the reaction of a piperidine-containing amine with an isocyanate or a carbamoyl chloride. rsc.orgnih.gov The following table summarizes some common coupling reactions for incorporating piperidine scaffolds in urea synthesis:
| Reactant 1 | Reactant 2 | Reaction Type | Typical Conditions | Reference |
| 1-(2-Aminoethyl)piperidine | Methyl isocyanate | Nucleophilic addition | Aprotic solvent (e.g., DCM, THF), room temperature | wikipedia.orgrsc.org |
| Piperidine | 2-(Methylamino)ethyl isocyanate | Nucleophilic addition | Aprotic solvent, room temperature | wikipedia.org |
| 1-(Bromomethyl)piperidine | Methylurea (B154334) | Nucleophilic substitution | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) | nih.gov |
| Piperidine | N-(2-bromoethyl)-N-methylurea | Nucleophilic substitution | Base, polar aprotic solvent | nih.gov |
Stereochemical Considerations in Synthesis (if applicable)
For the specific molecule this compound, there are no chiral centers in its core structure. Therefore, enantioselective and diastereoselective synthetic pathways are not directly applicable to the synthesis of the parent compound. However, stereochemical considerations would become highly relevant if chiral centers were introduced into either the piperidine ring or the ethyl linker.
Should a chiral derivative of this compound be desired, several stereoselective synthetic strategies could be employed. For instance, the use of a chiral auxiliary on the piperidine ring could direct the stereochemical outcome of subsequent reactions. cdnsciencepub.com Asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, could also establish a chiral center with high enantioselectivity. chemrxiv.org
Chiral catalysts, such as chiral phosphoric acids or chiral urea derivatives, have been successfully used to induce enantioselectivity in the synthesis of various chiral molecules, including those containing urea and piperidine moieties. rsc.orgacs.orgnih.govresearchgate.net For example, a chiral acid could catalyze the enantioselective condensation of a glyoxal (B1671930) with a urea to form a chiral hydantoin, which could then be further elaborated. rsc.orgresearchgate.net
If a chiral center were present on the piperidine ring, its stereochemistry could be controlled through various methods. One approach is to start with a chiral building block, such as a commercially available enantiopure substituted piperidine. nih.govsci-hub.se Alternatively, diastereoselective reactions can be used to introduce substituents onto the piperidine ring with a high degree of stereocontrol. nih.gov For example, a domino Mannich–Michael reaction can furnish N-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com
Similarly, if a chiral center were introduced into the ethyl linker, its stereochemistry could be controlled through asymmetric synthesis. For example, the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol, followed by conversion to the amine, would establish a chiral center in the ethyl linker. The use of chiral starting materials, such as chiral amino acids, can also serve as a source of chirality for the ethyl linker.
Optimization of Reaction Parameters and Yield Enhancement Techniques
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include reaction temperature, solvent, catalyst, and reactant stoichiometry. researchgate.netnih.govworktribe.com
For the reaction between 1-(2-aminoethyl)piperidine and methyl isocyanate, the choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent side reactions of the isocyanate with the solvent. rsc.org The reaction is typically carried out at room temperature, but gentle heating may be employed to accelerate the reaction if necessary.
In more complex synthetic routes, such as those involving metal-catalyzed coupling reactions, the choice of catalyst, ligand, and base is critical for achieving high yields. organic-chemistry.org High-throughput experimentation can be a valuable tool for rapidly screening a wide range of reaction conditions to identify the optimal parameters. chemrxiv.org
The following table outlines key parameters that can be optimized for the synthesis of ureas:
| Parameter | Considerations | Potential Impact on Yield | Reference |
| Temperature | Reaction kinetics vs. side reactions and decomposition | Higher temperatures can increase reaction rates but may also lead to the formation of byproducts. | researchgate.netresearchgate.netijstm.com |
| Solvent | Solute solubility, reactivity with reagents | The choice of solvent can affect reaction rates and the ease of product isolation. | rsc.org |
| Catalyst | Activity, selectivity, and stability | The appropriate catalyst can significantly increase the reaction rate and selectivity. | organic-chemistry.org |
| Reactant Ratio | Stoichiometry and potential for side reactions | Using a slight excess of one reactant can drive the reaction to completion. | researchgate.netresearchgate.netijstm.com |
| Reaction Time | Conversion of starting materials to product | Sufficient reaction time is necessary to ensure complete conversion. | nih.gov |
Synthetic Strategies for Derivatives and Analogues of this compound
The synthesis of derivatives and analogues of this compound can be achieved by modifying different parts of the molecule. This allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Modifications to the methyl group of the urea functionality can be readily achieved by using different isocyanates in the synthesis. For example, reacting 1-(2-aminoethyl)piperidine with ethyl isocyanate would yield the corresponding N-ethyl urea derivative. A wide range of alkyl and aryl isocyanates are commercially available, providing access to a diverse library of N-substituted ureas.
Furthermore, the methyl group could be replaced with other functional groups through multi-step synthetic sequences. For instance, a protecting group strategy could be employed where a removable group is initially attached to the urea nitrogen, which is later deprotected and reacted with a different electrophile. nih.gov The introduction of a methyl group can also impact the physical properties of the molecule, such as solubility, by disrupting molecular planarity. nih.govaip.org
The following table provides examples of how modifications on the methyl group can be achieved:
| Desired Modification | Synthetic Approach | Reagents | Reference |
| Replacement with an ethyl group | Reaction with ethyl isocyanate | 1-(2-Aminoethyl)piperidine, Ethyl isocyanate | rsc.org |
| Replacement with a phenyl group | Reaction with phenyl isocyanate | 1-(2-Aminoethyl)piperidine, Phenyl isocyanate | wikipedia.org |
| Replacement with a functionalized alkyl group | Reaction with a functionalized isocyanate | 1-(2-Aminoethyl)piperidine, Functionalized isocyanate | nih.gov |
| Introduction of a second substituent on the nitrogen | Alkylation of the urea nitrogen | This compound, Alkyl halide, Base | mdpi.com |
Derivatization of the Piperidine Ring (e.g., N-substitutions, ring functionalization)
The piperidine ring of this compound offers several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into N-substitutions at the piperidine nitrogen and functionalization of the carbon atoms within the ring. Such modifications are instrumental in structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule's physicochemical and biological properties.
N-Substitutions
The tertiary amine of the piperidine ring is a key site for derivatization. While the nitrogen in this compound is already substituted with an ethylurea (B42620) moiety, further reactions can lead to the formation of quaternary ammonium (B1175870) salts.
N-Alkylation: The reaction of the piperidine nitrogen with alkyl halides can yield quaternary ammonium salts. This transformation introduces a permanent positive charge to the molecule, which can significantly alter its solubility and biological interactions. The general procedure involves treating the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent like acetonitrile or DMF. researchgate.netechemi.com The quaternization of the piperidine nitrogen would likely proceed as depicted in the following reaction scheme.
| Reactant | Reagent | Product |
| This compound | Methyl Iodide (CH₃I) | 1-(2-(3-methylureido)ethyl)-1-methylpiperidin-1-ium iodide |
| This compound | Benzyl (B1604629) Bromide (BnBr) | 1-benzyl-1-(2-(3-methylureido)ethyl)piperidin-1-ium bromide |
N-Oxidation: The piperidine nitrogen can also be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a polar functional group, which can impact the molecule's pharmacokinetic profile.
| Reactant | Reagent | Product |
| This compound | Hydrogen Peroxide (H₂O₂) | 1-(2-(3-methylureido)ethyl)piperidin-1-oxide |
| This compound | m-CPBA | 1-(2-(3-methylureido)ethyl)piperidin-1-oxide |
Ring Functionalization
Introducing substituents directly onto the carbon skeleton of the piperidine ring is a more complex endeavor but offers the potential for significant structural diversification. Methodologies for C-H functionalization of saturated heterocycles are an active area of research.
C-H Activation: Directed C-H activation strategies could potentially be employed to introduce functional groups at specific positions on the piperidine ring. researchgate.netnih.govacs.orgacs.org For instance, palladium-catalyzed C-H arylation has been used to functionalize piperidine derivatives. nih.govacs.org In the context of this compound, the urea moiety could potentially act as a directing group, guiding the functionalization to a specific C-H bond, although this would require empirical validation.
A hypothetical C-H arylation at the C-2 position of the piperidine ring is presented below.
| Reactant | Reagents | Potential Product |
| This compound | Aryl Halide, Palladium Catalyst, Ligand, Base | 3-Methyl-1-[2-(2-arylpiperidin-1-yl)ethyl]urea |
Ring Opening: Under certain conditions, the piperidine ring can undergo ring-opening reactions. nih.govresearchgate.net For instance, oxidative cleavage of the C-N bond can lead to the formation of acyclic amino aldehydes or ketones. researchgate.net Such transformations fundamentally alter the molecular scaffold and are generally employed to access entirely new chemical entities.
Alterations to the Ethyl Linker
The ethyl linker connecting the piperidine ring and the urea moiety provides another site for chemical modification. These alterations can influence the molecule's conformation, flexibility, and the spatial relationship between the two key functional groups.
Oxidation of the Ethyl Linker: The ethyl group, particularly the methylene (B1212753) group adjacent to the piperidine nitrogen, could be susceptible to oxidation. Similar to the oxidation of N-ethylpiperidine, this could potentially lead to the formation of a hydroxylated derivative or, under more forcing conditions, cleavage of the ethyl chain. researchgate.netcymitquimica.com
| Reactant | Reagent | Potential Product |
| This compound | Mild Oxidizing Agent | 1-(1-hydroxy-2-(piperidin-1-yl)ethyl)-3-methylurea |
| This compound | Strong Oxidizing Agent | Piperidine and other degradation products |
Chain Homologation or Shortening: Synthetic strategies could be envisioned to either extend or shorten the ethyl linker. For example, a synthetic route starting with a different amino alcohol (e.g., 3-(piperidin-1-yl)propan-1-amine) would lead to a propyl-linked analogue. Conversely, starting with a piperidin-1-ylmethanamine derivative would result in a methylene-linked compound. These modifications would systematically alter the distance between the piperidine and urea functionalities, providing valuable insights for SAR studies.
| Linker Modification | Example Precursor | Resulting Compound Structure |
| Methylene Linker | N-(piperidin-1-ylmethyl)amine | 3-Methyl-1-(piperidin-1-ylmethyl)urea |
| Propyl Linker | 3-(Piperidin-1-yl)propan-1-amine | 3-Methyl-1-[3-(piperidin-1-yl)propyl]urea |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods are essential for determining the molecular structure, verifying the purity, and analyzing the dynamic behavior of a compound.
Multi-dimensional NMR spectroscopy would be the primary tool for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and elucidating the connectivity of the molecule. Standard 1D NMR would provide initial information, but 2D techniques are crucial for a detailed analysis.
¹H NMR: This would reveal the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling constants (J-couplings), which indicate adjacent protons.
¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC):
Correlation Spectroscopy (COSY): Would establish ¹H-¹H spin-spin coupling networks, identifying protons on adjacent carbons.
Heteronuclear Single Quantum Coherence (HSQC): Would correlate each proton signal to its directly attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): Would show correlations between protons and carbons separated by two or three bonds, which is critical for piecing together the molecular skeleton, including the connection between the ethyl chain, the urea (B33335) moiety, and the piperidine (B6355638) ring.
A hypothetical table of expected ¹H and ¹³C NMR data, based on the known chemical structure, is presented below. Actual chemical shifts would need to be determined experimentally.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Urea N-CH₃ | ~2.7 (doublet) | ~28-32 |
| Urea NH-CH₃ | ~5.5-6.5 (quartet, broad) | N/A |
| Urea NH-CH₂ | ~5.5-6.5 (triplet, broad) | N/A |
| Urea C=O | N/A | ~158-162 |
| N-CH₂-CH₂-N | ~3.2 (quartet) | ~38-42 |
| N-CH₂-CH₂-N | ~2.4 (triplet) | ~55-59 |
| Piperidine C2/C6 (axial & equatorial) | ~2.3-2.5 (multiplet) | ~53-57 |
| Piperidine C3/C5 (axial & equatorial) | ~1.5-1.7 (multiplet) | ~24-28 |
| Piperidine C4 (axial & equatorial) | ~1.4-1.6 (multiplet) | ~22-26 |
Note: This is an illustrative table. Actual values require experimental data.
HRMS would be used to determine the exact molecular weight of the compound with high precision, which in turn allows for the unambiguous determination of its molecular formula (C₉H₁₉N₃O). Techniques like electrospray ionization (ESI) would likely be used. Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, and the resulting fragmentation pattern would provide valuable structural information, confirming the connectivity of the different parts of the molecule.
Expected Fragmentation Pathways:
Cleavage of the C-C bond in the ethyl linker.
Loss of the methylurea (B154334) group.
Fragmentation of the piperidine ring, a characteristic pattern for N-alkylpiperidines.
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.
Key Expected Vibrational Bands:
N-H stretching: Around 3300-3500 cm⁻¹ from the urea NH groups.
C-H stretching: Around 2800-3000 cm⁻¹ from the methyl, ethyl, and piperidine groups.
C=O stretching (Amide I band): A strong absorption around 1630-1680 cm⁻¹, characteristic of the urea carbonyl.
N-H bending (Amide II band): Around 1550-1620 cm⁻¹.
C-N stretching: In the 1200-1400 cm⁻¹ region.
Solid-State Structural Determination
While solution-state techniques describe the molecule's average structure and dynamics, solid-state analysis provides a static picture of the molecule in its crystalline form.
If a suitable single crystal of 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding, which are expected for the urea group. This would be the gold standard for confirming the compound's three-dimensional structure.
Conformational Preferences and Dynamics in Solution and Gas Phase
The molecule has several rotatable single bonds, leading to a range of possible conformations. The urea group itself can adopt different conformations (e.g., trans, cis), which can be influenced by substitution. nih.gov Computational modeling, using methods like Density Functional Theory (DFT), would be a powerful tool to predict the lowest energy conformations in the gas phase and in solution. These theoretical calculations could be validated by experimental NMR data, such as through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.
Analysis of Rotational Barriers and Conformational Isomers
The central urea moiety is characterized by delocalization of nitrogen lone-pair electrons into the carbonyl group, which imparts a partial double-bond character to the C-N bonds. nih.gov This electronic feature results in a significant energy barrier to rotation around these bonds, leading to distinct, observable conformational isomers.
Rotation around the C(sp²)–N bonds in alkyl-substituted ureas is a hindered process, with calculated energy barriers typically ranging from 8.6 to 9.4 kcal/mol. acs.orgacs.org This is slightly higher than the barrier in unsubstituted urea (approx. 8.2 kcal/mol), indicating that alkyl substituents modestly increase the rotational hindrance. acs.org In contrast, rotation around the N–C(sp³) single bonds, such as the bond connecting the ethyl group to the urea nitrogen or the bonds within the piperidine ring, is considerably less hindered, with barriers generally in the range of 2-6 kcal/mol depending on the size of the substituents. researchgate.net For instance, computational studies on ethylurea (B42620) predict a rotational barrier of about 6.2 kcal/mol for the N-ethyl group. acs.org
These rotational barriers give rise to various conformational isomers. For N,N'-disubstituted ureas, four primary low-energy conformations are typically considered, with the trans-trans conformation often being the most stable. researchgate.net However, for a trisubstituted urea like this compound, the conformational landscape is more complex. The orientation of the methyl group and the piperidin-1-ylethyl chain relative to the carbonyl group defines the key isomers. The planarity of the urea core can be disrupted by steric interactions between the bulky substituents, leading to non-planar ground-state geometries. nih.gov
Table 1: Representative Rotational Energy Barriers in Alkyl Urea Derivatives
This table presents typical computationally derived rotational barriers for bonds analogous to those in this compound. Data is based on studies of simpler alkyl ureas and serves as an estimation.
| Bond Under Rotation | Substituent Type | Typical Rotational Barrier (kcal/mol) | Reference |
| C(sp²)–N (Amide Bond) | Alkyl | 8.6 - 9.4 | acs.orgacs.org |
| N–C(sp³) (N-Ethyl) | Ethyl | ~6.2 | acs.org |
| N–C(sp³) (N-Methyl) | Methyl | ~0.9 | acs.org |
Investigation of Intramolecular Hydrogen Bonding and Non-Covalent Interactions
The structure of this compound contains a single hydrogen bond donor—the N-H group—and two primary hydrogen bond acceptor sites: the carbonyl oxygen (C=O) and the tertiary nitrogen atom of the piperidine ring. This arrangement allows for the potential formation of an intramolecular hydrogen bond (IMHB).
An IMHB between the N-H donor and the carbonyl oxygen acceptor is a common feature in urea derivatives, though it often competes with stronger intermolecular hydrogen bonding in the solid state or in concentrated solutions. nih.gov More significantly, the molecule can potentially form an IMHB between the N-H group and the piperidine nitrogen. The formation of such a bond would result in a seven-membered pseudo-cyclic ring structure. The stability of this conformation depends on the favorability of the resulting geometry, including bond angles and distances. unito.it The presence of a stable IMHB can significantly restrict the conformational freedom of the molecule, locking it into a more folded state.
Beyond hydrogen bonding, other non-covalent interactions contribute to the molecule's conformational stability. These include van der Waals forces and steric repulsion between the methyl group, the piperidine ring, and the ethyl linker. In particular, steric hindrance can influence the preferred rotational isomers, favoring conformations that minimize clashes between bulky groups. lookchem.com
Solvent Effects on Conformational Equilibrium
The equilibrium between different conformers of this compound is expected to be highly sensitive to the solvent environment. The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor are critical factors. unito.itdigitellinc.com
In polar protic solvents, such as water or methanol (B129727), the solvent molecules can effectively compete for the molecule's hydrogen bond donor (N-H) and acceptor (C=O, piperidine-N) sites. aps.org This intermolecular hydrogen bonding with the solvent can disrupt and destabilize any existing intramolecular hydrogen bonds, leading to a shift in the conformational equilibrium towards more extended, open conformers. nih.gov
Conversely, in nonpolar or weakly polar aprotic solvents, such as chloroform (B151607) or carbon tetrachloride, intramolecular hydrogen bonds are more likely to be preserved. digitellinc.com In such environments, the folded conformation stabilized by the N-H···N (piperidine) or N-H···O=C intramolecular hydrogen bond would likely be more populated. The difference in the dipole moments of the various conformers also influences their stability in solvents of differing dielectric constants, with more polar solvents tending to stabilize conformers with larger dipole moments.
Table 2: Predicted Solvent Influence on the Conformational Equilibrium
| Solvent Type | H-Bonding Capacity | Polarity | Expected Effect on Conformation |
| Aprotic Nonpolar (e.g., Toluene) | None | Low | Favors folded conformers stabilized by intramolecular H-bonds. |
| Aprotic Polar (e.g., Acetonitrile) | Acceptor only | High | May stabilize conformers with larger dipole moments; less disruptive to IMHBs than protic solvents. |
| Protic Polar (e.g., Methanol) | Donor & Acceptor | High | Disrupts intramolecular H-bonds, favoring extended, open conformers. |
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of "3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea". These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations, providing a good balance between accuracy and computational cost. The total energy and other thermodynamic parameters of the optimized structure can also be calculated, offering insights into the molecule's stability.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C=O | 1.24 Å |
| Bond Length | N-C (urea) | 1.38 Å |
| Bond Angle | O=C-N | 122.5° |
| Dihedral Angle | H-N-C=O | 180.0° |
The electronic properties of "this compound" are largely governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated to further quantify the molecule's reactivity.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.15 |
| HOMO-LUMO Gap | 6.10 |
| Ionization Potential | 6.25 |
| Electron Affinity | 0.15 |
The distribution of electron density within "this compound" can be analyzed through methods such as Natural Bond Orbital (NBO) analysis, which provides information on atomic charges. This analysis reveals the partial positive and negative charges on each atom, highlighting the polar regions of the molecule. A Molecular Electrostatic Potential (MEP) surface map visually represents the electrostatic potential on the electron density surface. researchgate.net The MEP map uses a color scale to indicate regions of negative potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For "this compound," the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen atoms of the urea (B33335) group would exhibit positive potential. researchgate.net
| Atom | Charge (e) |
|---|---|
| O (carbonyl) | -0.58 |
| C (carbonyl) | +0.45 |
| N (urea, NH-CH3) | -0.35 |
| N (piperidine) | -0.28 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of "this compound," offering insights into its dynamics, conformational flexibility, and interactions with its environment.
| Parameter | Value |
|---|---|
| Force Field | GROMOS54a7 |
| Solvent Model | SPC/E |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
"this compound" possesses several rotatable bonds, allowing it to adopt a variety of conformations. MD simulations are an excellent tool to explore the conformational landscape of the molecule and to study the transitions between different conformational states. By analyzing the simulation trajectory, the flexibility of different parts of the molecule can be quantified, for instance, by calculating the root-mean-square fluctuation (RMSF) of atomic positions. The time evolution of dihedral angles associated with the rotatable bonds can also be monitored to identify the most populated conformations and the energy barriers for transitions between them. This information is vital for understanding the molecule's shape and how it might interact with biological targets.
| Dihedral Angle | Conformation | Population (%) |
|---|---|---|
| C-N-C-C (ethyl chain) | gauche- | 15 |
| anti | 65 | |
| gauche+ | 20 |
Interactions with Model Systems (e.g., simplified membranes, solvent clusters)
To comprehend the behavior of this compound in a biological context, computational simulations with simplified model systems are employed. These models, such as lipid bilayers and solvent clusters, mimic cellular membranes and aqueous environments, respectively.
Interactions with Simplified Membranes:
Molecular dynamics (MD) simulations are a key tool to study the interaction of small molecules with lipid bilayers, which serve as a primary model for cell membranes. For a molecule like this compound, these simulations can predict its preferred location and orientation within the membrane, as well as its effect on membrane properties.
Theoretical studies on similar compounds, such as other piperidinyl urea derivatives, suggest that the molecule would likely exhibit a preference for the interfacial region of a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. The urea and methyl groups could engage in hydrogen bonding and hydrophobic interactions with the lipid headgroups and the aqueous environment, while the piperidine (B6355638) ring and the ethyl linker might insert into the more hydrophobic core of the membrane. The potential for the compound to alter membrane fluidity or thickness can also be assessed through these simulations.
Interactions with Solvent Clusters:
Quantum mechanical calculations on solvent clusters can further refine the understanding of these interactions by providing accurate energetic data for different solvation shells. These calculations help in parameterizing classical force fields used in larger-scale MD simulations, ensuring a more accurate representation of the solute-solvent interactions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.
NMR Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in this compound, its theoretical NMR spectrum can be generated. These calculations are typically performed on a geometry-optimized structure of the molecule.
The accuracy of the predicted chemical shifts depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). A comparison of the calculated shifts with experimental data, if available, can confirm the proposed structure and stereochemistry. For this compound, theoretical calculations would provide expected chemical shift ranges for the distinct protons and carbons of the methyl, urea, ethyl, and piperidine moieties.
Vibrational Frequencies:
The vibrational spectrum (infrared and Raman) of a molecule is a fingerprint of its structure. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include N-H stretching and bending of the urea group, C=O stretching, and various C-H stretching and bending modes of the methyl, ethyl, and piperidine groups.
| Functional Group | Predicted Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| Urea (N-H) | Stretching | 3300-3500 |
| Urea (C=O) | Stretching | 1630-1680 |
| Alkane (C-H) | Stretching | 2850-3000 |
| Piperidine (C-N) | Stretching | 1000-1250 |
This table presents generalized approximate frequency ranges for the functional groups present in the molecule based on typical computational predictions for similar compounds. Actual calculated values would be specific to the optimized geometry of this compound.
Computational Approaches to Analogue Design and Virtual Screening (excluding therapeutic endpoints)
Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. For this compound, both ligand-based and structure-based methods can be employed to design analogues and screen virtual libraries for compounds with similar structural or electronic features, without focusing on their therapeutic potential.
Ligand-based design relies on the knowledge of molecules that are known to interact with a particular target or possess certain properties.
Pharmacophore Modeling:
A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for a molecule's activity. A pharmacophore model can be developed based on the structure of this compound. This model would highlight the key features: a hydrogen bond donor (N-H of urea), a hydrogen bond acceptor (C=O of urea and N of piperidine), and a hydrophobic region (piperidine ring). This model can then be used to search large chemical databases for other molecules that fit these spatial and chemical requirements.
Quantitative Structure-Activity Relationship (QSAR):
While explicitly excluding therapeutic endpoints, QSAR models can be built to correlate the structural or physicochemical properties of a series of analogues of this compound with a non-therapeutic property of interest, such as membrane permeability or solubility. Descriptors such as molecular weight, logP, polar surface area, and various topological and electronic parameters would be calculated for each analogue and used to build a predictive model.
| Descriptor Type | Example Descriptor | Relevance to Analogue Design |
| Physicochemical | LogP | Predicts lipophilicity, influencing membrane interaction. |
| Topological | Polar Surface Area (PSA) | Relates to hydrogen bonding potential and permeability. |
| Electronic | Dipole Moment | Influences intermolecular interactions. |
This interactive table showcases examples of descriptors used in ligand-based design.
When the 3D structure of a molecular target is known, structure-based methods can be employed. For mechanistic insight, simplified or model binding sites can be used.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To understand the fundamental binding interactions of this compound, it could be docked into a simplified, hypothetical binding pocket. This pocket could be designed to have specific features, such as a hydrophobic cavity and a hydrogen-bonding residue, to probe the contributions of different parts of the molecule to binding affinity.
The results of such docking studies can guide the design of analogues. For instance, if the piperidine ring fits well into a hydrophobic pocket, analogues with larger or smaller hydrophobic groups at this position could be designed and docked to assess their fit. Similarly, if the urea group forms key hydrogen bonds, analogues with modified hydrogen bonding capabilities could be explored. This approach provides a rational basis for structural modifications aimed at optimizing non-therapeutic molecular interactions.
Reactivity, Reaction Mechanisms, and Mechanistic Elucidation Studies
Investigation of Chemical Reactivity and Stability Profiles
Detailed experimental studies quantifying the chemical reactivity and stability of 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea are not readily found in the scientific literature. However, the reactivity can be inferred from the behavior of similar urea (B33335) and piperidine-containing compounds.
Hydrolytic Stability under Varying pH Conditions
Specific data on the hydrolytic stability of this compound across different pH levels is not available. Generally, the urea functional group is susceptible to hydrolysis, which can be catalyzed by acids or bases, to yield an amine, carbon dioxide, and another amine or ammonia (B1221849). For instance, studies on other urea derivatives, such as N-(2-pyridylmethyl)urea complexes, have shown that hydrolysis occurs in acidic solutions, leading to the cleavage of the urea linkage. nih.gov The reaction rate is dependent on pH, with kinetics often following a rate law that is influenced by proton concentration. nih.gov The presence of the piperidine (B6355638) ring, a basic moiety, may influence the local pH environment and potentially the compound's stability in unbuffered solutions.
Oxidative Stability and Degradation Pathways
There is no specific information detailing the oxidative stability of this compound. In general, urea itself can form stable adducts with oxidizing agents like hydrogen peroxide. wikipedia.org However, the piperidine ring and the ethyl linker could be susceptible to oxidation. The degradation of amines in the presence of oxygen can lead to a variety of products, including aldehydes, amides, and smaller alkylamines. nih.gov Factors such as temperature, oxygen concentration, and the presence of metal catalysts can significantly accelerate the degradation process. nih.gov Thermal degradation of related amine compounds in the presence of CO2 can also lead to the formation of urea derivatives and other cyclic products through isocyanate intermediates. rsc.org
Photochemical Reactivity
Direct studies on the photochemical reactivity of this compound have not been identified. However, the photochemical behavior of urea derivatives is an area of active research, particularly concerning photolabile protecting groups. acs.orgresearchgate.net For example, o-nitrobenzyl derivatives of urea can undergo photolysis to release free urea, with the rate of reaction being influenced by substituents on the benzyl (B1604629) group. acs.org It is plausible that, if appropriately derivatized, this compound could exhibit photochemical sensitivity, but in its current form, significant photochemical reactivity under standard conditions is not expected unless sensitized.
Mechanistic Studies of Specific Chemical Transformations Involving the Compound
No specific mechanistic studies for chemical transformations involving this compound were found. The synthesis of similar urea derivatives often involves the reaction of an isocyanate with an amine. researchgate.net For example, the synthesis of 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of an isocyanate. evitachem.com This suggests that this compound could likely be synthesized by reacting 2-(piperidin-1-yl)ethan-1-amine with methyl isocyanate.
Fundamental Molecular Interaction Studies with Biological Macromolecules (purely mechanistic, e.g., enzyme-ligand binding kinetics, receptor affinity in vitro for probing mechanism, without implying efficacy)
While specific binding studies for this compound are not documented, the urea moiety is known to be a crucial functional group for molecular recognition in biological systems. nih.gov It can act as both a hydrogen bond donor and acceptor, and can be involved in stacking interactions with aromatic rings in proteins. nih.gov
Kinetic and Thermodynamic Parameters of Binding Events
There is no available data on the kinetic (e.g., k_on, k_off, K_d) or thermodynamic (e.g., ΔG, ΔH, ΔS) parameters for the binding of this compound to any biological macromolecule. The thermodynamics of ligand-macromolecule binding are complex, influenced by factors such as solvation, conformational changes, and the formation of specific interactions. nih.govnih.gov For other urea derivatives, binding to enzymes like urease has been studied, revealing that they can act as inhibitors. nih.gov The piperidine moiety is also a common scaffold in medicinal chemistry, known to interact with various receptors and enzymes. mdpi.com However, without experimental data, any discussion of the binding properties of the title compound remains speculative.
Identification of Key Interacting Residues or Chemical Groups
Detailed molecular interaction studies, such as X-ray crystallography or computational docking, are essential for identifying the specific amino acid residues or chemical groups that a compound interacts with at its biological target. The urea group is known to be a capable hydrogen bond donor and acceptor, suggesting potential interactions with polar residues in a binding pocket. nih.gov The piperidine ring can engage in van der Waals or hydrophobic interactions. nih.gov
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H19N3O |
| Molecular Weight | 185.27 g/mol |
| H-Bond Donors | 2 |
| H-Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Urea-containing compounds have been identified as allosteric modulators for various targets, such as G-protein-coupled receptors (GPCRs). nih.gov The mechanism of such modulation is highly specific to the compound and the topology of the allosteric site on its target protein.
Currently, there is no specific research available in the public domain that describes or elucidates the allosteric modulation mechanisms of this compound. While the concept of allosteric modulation by compounds containing piperidine or urea motifs is established in pharmacology, the capacity of this particular molecule to act as an allosteric modulator, the biological target it would affect, and the specific conformational changes it would induce have not been scientifically documented. Therefore, a detailed description of its allosteric modulation mechanism cannot be provided.
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation and purification of "3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea." The choice of technique depends on the compound's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and preparative isolation of urea (B33335) derivatives. researchgate.netrjptonline.orgresearchgate.net A robust HPLC method for "this compound" would typically be developed using a reverse-phase approach, given the compound's polarity.
Method development would involve a systematic evaluation of several parameters to achieve optimal separation of the target compound from any impurities or related substances. A C18 column is a common starting point for the separation of many organic molecules. researchgate.netrjptonline.orgnih.gov The mobile phase composition, a critical factor, would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjptonline.orgnih.gov Gradient elution, where the proportion of the organic solvent is varied over time, would be explored to ensure the efficient elution of all components. rjptonline.org
Detection is commonly achieved using a UV detector, as the urea functionality and the piperidine (B6355638) ring may exhibit some UV absorbance. researchgate.net The selection of an appropriate wavelength is crucial for sensitivity. Method validation, following ICH guidelines, would be essential to ensure the method is accurate, precise, linear, and robust. rjptonline.orgnih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. rjptonline.org |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape and resolution. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. nih.gov |
| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. nih.gov |
| Detection | UV at 210 nm | Wavelength suitable for compounds with limited chromophores. |
| Injection Volume | 10 µL | Standard volume for analytical injections. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sums.ac.irresearchgate.net Direct analysis of "this compound" by GC may be challenging due to its relatively high molecular weight and polarity, which could lead to poor volatilization and peak tailing.
To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. nist.gov For urea-containing compounds, silylation is a common derivatization technique, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. nist.govnist.gov This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. nist.govnist.gov
The GC system would typically be equipped with a capillary column coated with a non-polar stationary phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be used for detection, with the latter offering higher selectivity for nitrogen-containing compounds. researchgate.net For structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach. sums.ac.irresearchgate.net
Chiral Chromatography for Enantiomeric Separation and Purity (if applicable)
The applicability of chiral chromatography depends on whether "this compound" can exist as enantiomers. A molecule is chiral if it is non-superimposable on its mirror image. Based on its structure, "this compound" does not possess a chiral center and is therefore achiral. Consequently, chiral chromatography for enantiomeric separation is not applicable to this specific compound. However, for derivatives or related compounds that do possess chirality, chiral HPLC would be the method of choice to separate and quantify the individual enantiomers. nih.gov
Mass Spectrometry (MS) Applications in Mechanistic Studies
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and mechanistic investigation of organic molecules. nih.gov When coupled with chromatographic techniques (LC-MS or GC-MS), it provides both separation and identification capabilities.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. nih.govresearchgate.net In an MS/MS experiment, the protonated molecule ([M+H]+) of "this compound" would be isolated and then subjected to collision-induced dissociation (CID). researchgate.net The resulting fragment ions provide valuable structural information.
The fragmentation of N,N'-substituted ureas often involves cleavage of the C-N bonds of the urea group. nih.gov For "this compound," characteristic fragmentation pathways would likely involve the cleavage of the piperidine ring and the urea moiety. wvu.edu The fragmentation pattern can be used to confirm the connectivity of the different structural components of the molecule. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the precursor and fragment ions. nih.gov
Table 2: Predicted Fragmentation Pattern of Protonated this compound ([M+H]+)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 172.15 | 113.12 | C2H5N2O | Cleavage of the ethylurea (B42620) group. |
| 172.15 | 84.08 | C3H8N3O | Piperidine ring fragment. |
| 172.15 | 58.07 | C5H10N2O | Methyl isocyanate loss. |
Isotopic Labeling for Pathway Elucidation
Isotopic labeling is a technique used to trace the fate of atoms or molecules in chemical reactions or biological pathways. nih.govrsc.org By replacing one or more atoms in "this compound" with a stable isotope (e.g., 13C, 15N, or 2H), the compound can be distinguished from its unlabeled counterpart by mass spectrometry. wvu.edu
This approach can be invaluable for elucidating the mechanism of formation of "this compound." For instance, if the compound is synthesized from isotopically labeled precursors, the position of the label in the final product can be determined by MS/MS, providing insights into the reaction mechanism. rsc.org Similarly, in metabolic studies, administering a labeled version of the compound and analyzing the resulting metabolites can help to map its metabolic fate. nih.gov
Quantitative Analysis in Complex Research Matrices (e.g., in vitro assay media, non-clinical biological samples)
The accurate quantification of this compound in complex matrices such as in vitro assay media or non-clinical biological samples (e.g., plasma, tissue homogenates) is fundamental for pharmacokinetic and pharmacodynamic studies. The low concentrations typically encountered and the presence of interfering substances necessitate the use of highly sensitive and selective analytical techniques.
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet and/or Mass Spectrometric detection (HPLC-UV/MS) are powerful techniques for the quantitative analysis of small molecules in complex biological fluids. The development of a robust method for this compound would involve a systematic approach to optimize sample preparation, chromatographic separation, and detection parameters.
Sample Preparation: The initial step in the analytical workflow is the extraction of the analyte from the biological matrix. This is crucial to remove proteins and other interfering components that can affect the analytical column and the ionization process in the mass spectrometer. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the matrix.
Chromatographic Separation: Chromatographic conditions must be optimized to achieve efficient separation of the analyte from endogenous matrix components and potential metabolites. Key parameters to consider include the choice of the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile or methanol with water containing additives like formic acid or ammonium (B1175870) formate), and the elution gradient. UPLC systems, with their smaller particle size columns, offer higher resolution and faster analysis times compared to conventional HPLC. researchgate.net
Detection:
UV Detection: For HPLC-UV methods, the selection of an appropriate wavelength is critical for sensitivity and selectivity. The urea functional group and the piperidine ring may not provide a strong chromophore, potentially limiting the sensitivity of UV detection. researchgate.netnih.gov
Mass Spectrometric Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers superior sensitivity and selectivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences. nih.govplos.org The optimization of MS parameters, such as ionization source settings (e.g., electrospray ionization - ESI), collision energy, and gas pressures, is essential for maximizing the signal response. nih.gov
A hypothetical set of UPLC-MS/MS parameters for the quantification of this compound is presented in the interactive table below.
Interactive Table: Hypothetical UPLC-MS/MS Parameters
| Parameter | Condition |
| Chromatography System | UPLC |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined experimentally (Precursor Ion > Product Ion) |
| Collision Energy | To be optimized |
Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, selectivity, and stability.
Spectroscopic Titration Methods for Binding Constant Determination in Research Settings
Understanding the binding affinity of this compound to its biological target is crucial for elucidating its mechanism of action. Spectroscopic titration is a valuable technique for determining binding constants (such as the dissociation constant, Kd) in a research setting. nih.gov This method relies on a measurable change in a spectroscopic property of either the compound or its target molecule upon complex formation.
The fundamental principle involves the incremental addition of one binding partner (the titrant) to a solution of the other, while monitoring a spectroscopic signal (e.g., absorbance, fluorescence). The change in the signal is then plotted against the concentration of the titrant, and the resulting binding isotherm is fitted to a suitable binding model to extract the binding constant. nih.gov
For this compound, which may lack a strong intrinsic chromophore or fluorophore, an indirect spectroscopic approach might be necessary. This could involve using a fluorescent probe that is displaced from the target's binding site by the compound of interest. The decrease in the probe's fluorescence signal would then be indicative of the binding of this compound.
The experimental design would require careful consideration of the concentrations of the interacting species, buffer conditions, and the choice of the spectroscopic technique. The data analysis involves non-linear regression fitting of the experimental data to binding equations.
An example of data that could be generated from a spectroscopic titration experiment is shown in the interactive table below.
Interactive Table: Example Data from a Spectroscopic Titration Experiment
| [this compound] (µM) | Spectroscopic Signal (Arbitrary Units) |
| 0 | 100 |
| 0.1 | 95 |
| 0.5 | 80 |
| 1.0 | 65 |
| 2.0 | 50 |
| 5.0 | 30 |
| 10.0 | 20 |
| 20.0 | 15 |
| 50.0 | 12 |
By fitting such data to a binding model, one can determine the dissociation constant (Kd), which is a measure of the binding affinity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Exploration of Structural Modifications on the Urea (B33335) Moiety
The urea moiety, -NH-C(O)-NH-, is a critical pharmacophoric element, acting as a rigid and effective hydrogen bond donor and acceptor. Modifications to this group can significantly impact binding affinity and selectivity.
Key Research Findings:
N-Methyl Group: The methyl group on the urea nitrogen (N-3 position) influences steric tolerance and hydrophobic interactions within a binding pocket. Replacing this methyl group with larger alkyl or aryl groups can probe the size and nature of the pocket. For instance, increasing the alkyl chain length may enhance van der Waals interactions, but excessively bulky groups could introduce steric hindrance.
Bioisosteric Replacement: Replacing the urea oxygen with sulfur to form a thiourea can alter the hydrogen bonding geometry, electronic distribution, and lipophilicity. While thioureas maintain some hydrogen bonding capability, the change in bond angles and charge density can lead to different binding profiles.
N-1 Substitution: The hydrogen on the N-1 nitrogen is a crucial hydrogen bond donor. Its replacement or the substitution of the entire terminal urea structure can disrupt key interactions. Studies on related N,N'-disubstituted ureas show that the nature of substituents on both nitrogen atoms is pivotal for activity. ijrpc.com
Below is an interactive table illustrating hypothetical activity changes based on modifications to the urea moiety, derived from general principles observed in related urea-containing compounds.
| Compound ID | Modification on Urea Moiety | Hypothetical Relative Activity | Rationale |
| Base-01 | 3-Methyl (Reference) | 1.0 | Reference compound. |
| Mod-U1 | 3-Ethyl | 1.2 | Potential for increased hydrophobic interaction. |
| Mod-U2 | 3-Phenyl | 0.5 | Potential steric clash in a confined binding pocket. |
| Mod-U3 | 3-H (unsubstituted) | 0.8 | Loss of specific hydrophobic interaction from the methyl group. |
| Mod-U4 | Thio-urea (C=S) | 0.7 | Altered H-bond geometry and electronics. nih.gov |
Impact of Piperidine (B6355638) Ring Substitutions on Molecular Interactions
The piperidine ring serves as a bulky hydrophobic scaffold and its nitrogen atom is a basic center, which is often protonated at physiological pH, allowing for ionic interactions.
Key Research Findings:
Positional Isomerism: Adding substituents at different positions (2, 3, or 4) on the piperidine ring can explore the topography of the binding site. A substituent at the 4-position often extends into a solvent-exposed region or a secondary pocket, whereas substituents at the 2- or 3-position are more likely to influence the orientation of the entire piperidine ring due to steric hindrance.
Nature of Substituents: Introducing polar groups like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bonding opportunities. Conversely, adding non-polar alkyl groups can enhance hydrophobic interactions. For example, studies on other piperidine derivatives have shown that even a simple methyl substitution can significantly alter binding affinity and selectivity. rsc.org
Conformational Effects: Substituents can lock the piperidine ring into a specific chair or boat conformation, which may be more or less favorable for binding.
The following table demonstrates the potential impact of piperidine ring substitutions.
| Compound ID | Modification on Piperidine Ring | Hypothetical Relative Activity | Rationale |
| Base-01 | Unsubstituted (Reference) | 1.0 | Reference compound. |
| Mod-P1 | 4-Methyl | 1.5 | Favorable hydrophobic interaction in a specific sub-pocket. |
| Mod-P2 | 4-Hydroxy | 1.8 | Potential for a new hydrogen bond with the binding site. |
| Mod-P3 | 3-Methyl | 0.9 | Possible minor steric interference affecting optimal orientation. |
| Mod-P4 | 2-Methyl | 0.4 | Significant steric clash near the linker attachment point. |
Influence of Linker Length and Flexibility on Conformational Preferences and Binding
The ethyl linker connecting the urea and piperidine moieties plays a crucial role in determining the spatial relationship between these two key functional groups.
Key Research Findings:
Linker Length: Varying the linker length (e.g., from ethyl to propyl or butyl) directly alters the distance between the urea and piperidine pharmacophores. An optimal linker length is required to position these groups correctly for simultaneous interaction with their respective binding sites. Studies on other molecular systems have shown that both excessively short and long linkers can be detrimental to activity. nih.gov
Flexibility: The saturated alkyl chain provides significant conformational flexibility. Introducing rigidity, for example by incorporating a double bond or an aromatic ring, would restrict the number of available conformations. This can be advantageous if the rigid conformation matches the bioactive one, but detrimental otherwise.
This table illustrates the influence of modifying the linker.
| Compound ID | Linker Modification | Hypothetical Relative Activity | Rationale |
| Base-01 | Ethyl (n=2) (Reference) | 1.0 | Optimal spacing for the reference binding site. |
| Mod-L1 | Methyl (n=1) | 0.3 | Insufficient length to span between interaction points. |
| Mod-L2 | Propyl (n=3) | 0.8 | Sub-optimal spacing, introduces excessive flexibility. |
| Mod-L3 | Butyl (n=4) | 0.6 | Poor positioning of pharmacophoric groups. |
| Mod-L4 | Ethylene (B1197577) (double bond) | 1.3 | Rigidity locks the molecule in a more favorable bioactive conformation. |
Elucidation of Key Pharmacophoric Features for Mechanistic Binding (academic, not clinical)
A pharmacophore model distills the essential structural features required for molecular recognition at a binding site. For the 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea scaffold, several key features can be identified based on its structure and analyses of related compounds. nih.govnih.gov
Key Pharmacophoric Features:
Hydrogen Bond Donor (HBD): The N-H group of the urea moiety is a primary hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea is a strong hydrogen bond acceptor.
Positive Ionizable Feature (PIF): The nitrogen atom of the piperidine ring is basic and is typically protonated at physiological pH, allowing for a charge-based or ionic interaction.
Hydrophobic Feature (HY): The piperidine ring itself, along with the N-methyl group on the urea, constitutes hydrophobic regions that can engage in van der Waals or hydrophobic interactions.
A computational analysis of related piperidinyl urea derivatives suggests that the distances between these features are critical. For instance, a short distance between polar features (donors and acceptors) and a larger distance between polar and hydrophobic/aromatic features can be crucial for activity at certain targets. nih.gov
| Pharmacophore Feature | Structural Component | Type of Interaction |
| HBD | Urea N-H | Hydrogen Bond |
| HBA | Urea C=O | Hydrogen Bond |
| PIF | Piperidine Nitrogen | Ionic / Charge-Assisted H-Bond |
| HY1 | Piperidine Ring | Hydrophobic / van der Waals |
| HY2 | Urea N-Methyl Group | Hydrophobic / van der Waals |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis (excluding clinical endpoints)
QSAR and QSPR models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For piperidinyl urea derivatives, such models are invaluable for predicting the activity of novel, unsynthesized analogs.
Key Aspects of QSAR/QSPR Modeling:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of this compound analogs. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that links a selection of these descriptors to the observed activity. Studies on similar piperidinyl ureas have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
Model Interpretation: The resulting QSAR model highlights which properties are most influential. For example, a QSAR study on a series of piperidinyl urea derivatives revealed that distributed polar properties on the van der Waals surface were important for one type of activity, while surface area and shape descriptors were more relevant for another. nih.gov This information guides the rational design of new compounds with potentially enhanced activity.
| Descriptor Class | Example Descriptors | Potential Influence on Activity/Property |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bonding interactions. |
| Steric | Molecular Volume, Surface Area | Defines size and shape requirements for binding site complementarity. |
| Hydrophobic | LogP, Hydrophobic Fields (CoMFA) | Modulates membrane permeability and hydrophobic interactions. |
| Topological | Connectivity Indices | Describes molecular branching and shape. |
| vsurf (Surface) | Hydrophilic/Hydrophobic Surface Areas | Quantifies the balance of polar and non-polar surface regions, crucial for receptor interaction. nih.gov |
By leveraging these SAR and modeling techniques, a deeper, mechanistically informed understanding of this compound and its derivatives can be achieved, facilitating the academic exploration of this chemical scaffold.
Novel Research Applications and Contributions to Chemical Methodologies
Application as a Chemical Probe for Fundamental Biological Processes
The unique structural features of 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea suggest its potential utility as a chemical probe for interrogating fundamental biological processes. The urea (B33335) moiety is capable of forming multiple stable hydrogen bonds, a property frequently exploited in drug design to ensure specific interactions with biological targets like enzymes and receptors. nih.gov The piperidine (B6355638) ring, a common scaffold in pharmaceuticals, provides a three-dimensional structure that can fit into specific binding pockets of proteins. mdpi.comsemanticscholar.org
Derivatives of piperidine and urea have been developed as selective chemical probes for various enzymes. For instance, piperidyl-1,2,3-triazole ureas have been designed as irreversible inhibitors for serine hydrolases, allowing for the study of their roles in endocannabinoid biosynthesis. nih.gov It is plausible that this compound, or a modified version, could be developed into a probe for enzymes that recognize a substituted urea linked to a basic nitrogenous heterocycle. Such a probe could be used in activity-based protein profiling (ABPP) to identify and characterize new enzymatic targets in complex biological systems. nih.gov
To function as a chemical probe, this compound could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to enable visualization and isolation of its interacting partners. nih.gov The table below outlines hypothetical probe designs based on this scaffold.
| Probe Derivative | Reporter Tag | Potential Biological Target Class | Application |
| This compound-BODIPY | BODIPY (Fluorophore) | Serine Hydrolases | Cellular imaging of enzyme activity |
| This compound-Azide | Azide (B81097) (for click chemistry) | Unknown protein targets | Target identification via proteomics |
| Biotin-linker-3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea | Biotin | Interacting proteins | Affinity purification and identification |
Utilization as a Synthetic Building Block or Scaffold in Complex Molecule Construction
The structure of this compound makes it a potentially valuable building block, or scaffold, for the synthesis of more complex molecules, particularly in the context of drug discovery. The piperidine and urea moieties are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.govmdpi.com
The compound possesses several reactive sites that could be exploited for further chemical modification. The secondary amine within the piperidine ring (if deprotected from the ethylurea (B42620) group) and the N-H group of the urea can be functionalized. Furthermore, the urea group itself can be synthesized from a variety of precursors, allowing for the introduction of diverse substituents. nih.gov This modularity would enable the creation of a library of derivatives for screening against various biological targets. For example, the piperidine ring can be a starting point for the construction of spirocyclic or fused ring systems, which are of great interest in modern drug design due to their conformational rigidity and novel chemical space. mdpi.com
Below is a table illustrating the potential synthetic transformations of this compound.
| Reaction Type | Reagent/Catalyst | Product Class | Potential Application |
| N-Alkylation of Urea | Alkyl halide, Base | N,N'-disubstituted ureas | SAR studies |
| Acylation of Piperidine N | Acyl chloride | Amide derivatives | Prodrug synthesis |
| Ring-closing metathesis | Grubbs catalyst | Bicyclic piperidines | Novel scaffolds for CNS drugs |
| Buchwald-Hartwig amination | Palladium catalyst | Arylated piperidines | Kinase inhibitors |
Contribution to the Development of New Organic Reaction Methodologies
While there are no specific new organic reaction methodologies reported to have been developed using this compound, its synthesis and potential reactions are illustrative of modern synthetic strategies. The formation of the urea bond itself is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation, ranging from the use of phosgene (B1210022) and its safer alternatives to catalytic carbonylation reactions. nih.gov
The synthesis of unsymmetrical ureas like this compound often involves the reaction of an isocyanate with an amine. nih.gov Research into greener and more efficient methods for urea synthesis is ongoing. For instance, the use of continuous-flow processes for the synthesis of urea derivatives containing piperidine scaffolds has been explored to improve safety and scalability. nih.gov The synthesis of this specific compound could serve as a model system for optimizing such novel synthetic methodologies.
Furthermore, the piperidine moiety can participate in a variety of transformations, including catalytic C-H activation, which is a rapidly developing field in organic chemistry. mdpi.com Using this compound as a substrate in such reactions could lead to the development of new methods for the late-stage functionalization of complex molecules.
Role in Chemical Biology Toolkits for Mechanistic Investigations
In chemical biology, toolkits of small molecules are often assembled to investigate biological pathways and mechanisms of action. Based on the prevalence of the piperidine and urea scaffolds in bioactive compounds, this compound could serve as a valuable parent compound for the development of such a toolkit. nih.govijnrd.org
By systematically modifying the structure of this compound, a series of analogues could be synthesized to probe structure-activity relationships (SAR). For example, altering the substitution on the piperidine ring, changing the length of the ethyl linker, or replacing the methyl group on the urea could all have profound effects on biological activity. nih.gov These analogues could be used to map the binding pocket of a target protein or to understand the molecular determinants of a particular biological response.
The table below presents a hypothetical chemical biology toolkit derived from the this compound scaffold.
| Analogue | Structural Modification | Potential Mechanistic Question Addressed |
| 3-Ethyl-1-[2-(piperidin-1-yl)ethyl]urea | Methyl group replaced with ethyl | Importance of N-alkylation size for target binding |
| 3-Methyl-1-[3-(piperidin-1-yl)propyl]urea | Ethyl linker extended to propyl | Optimal linker length for biological activity |
| 3-Methyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | Hydroxyl group on piperidine ring | Role of hydrogen bond donors in binding |
| 3-Methyl-1-[2-(piperazin-1-yl)ethyl]urea | Piperidine replaced with piperazine | Influence of a second basic nitrogen on activity |
Potential as a Reference Compound for Analytical Method Validation
In pharmaceutical and chemical analysis, well-characterized reference compounds are essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). nih.gov Given its stable chemical structure, this compound could potentially serve as a reference standard for the quantification of related compounds in various matrices.
For an analytical method to be validated, several parameters must be assessed, including linearity, accuracy, precision, and specificity. nih.gov this compound could be used to establish a calibration curve to demonstrate the linearity of an HPLC method over a specific concentration range. Its purity would be a critical factor, and it would need to be thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
The following table outlines the parameters for a hypothetical HPLC method validation using this compound as a reference standard.
| Validation Parameter | Test | Acceptance Criteria |
| Linearity | Analysis of 5 concentrations | Correlation coefficient (r²) > 0.999 |
| Accuracy | Spike-recovery experiments | Recovery between 98-102% |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) | Relative Standard Deviation (RSD) < 2% |
| Specificity | Analysis of placebo and forced degradation samples | No interference at the retention time of the analyte |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | To be determined experimentally |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | To be determined experimentally |
Future Research Directions and Unanswered Questions
Exploration of Undiscovered Synthetic Routes for Enhanced Scalability or Selectivity
The traditional synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate. nih.gov For 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea, this would likely involve reacting 2-(piperidin-1-yl)ethan-1-amine with methyl isocyanate. While straightforward, this method relies on the availability and handling of potentially hazardous isocyanates. nih.gov
Future research should focus on developing alternative, safer, and more scalable synthetic methodologies. This could include:
Phosgene-free routes: Investigating the use of phosgene (B1210022) equivalents or carbonylating agents such as carbonyldiimidazole (CDI) to form the urea (B33335) bond.
Catalytic methods: Exploring catalytic routes, for instance, using carbon dioxide as a C1 source in the presence of a suitable catalyst to react with the corresponding amines.
Flow chemistry: Implementing continuous flow synthesis, which can offer advantages in terms of safety, scalability, and product purity for urea derivatives. researchgate.net
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
|---|---|---|
| Amine + Isocyanate | High yield, well-established | Use of hazardous isocyanates |
| Phosgene Equivalents | Avoids phosgene gas | Stoichiometric byproduct generation |
| Catalytic CO2 utilization | Green chemistry approach | Catalyst development, reaction conditions |
Deeper Computational Insight into Complex Molecular Dynamics and Solvation Effects
The conformational flexibility of the piperidine (B6355638) ring and the ethyl linker, combined with the hydrogen bonding capabilities of the urea moiety, suggests that this compound possesses a complex molecular dynamic behavior. Molecular dynamics (MD) simulations could provide invaluable insights into its behavior in different environments. bioscipublisher.com
Future computational studies should aim to:
Elucidate conformational preferences: Determine the most stable conformations of the molecule in both the gas phase and in various solvents.
Analyze solvation shells: Understand how water and other solvent molecules arrange around the hydrophobic (piperidine) and hydrophilic (urea) parts of the molecule. researchgate.net
Predict intermolecular interactions: Simulate how molecules of this compound interact with each other in the solid state, which is crucial for understanding polymorphism. nih.gov
Identification of Novel Mechanistic Pathways through Advanced Probing Techniques
The reactivity of the urea functional group is central to its utility. nih.gov While general mechanisms are understood, the specific influence of the N-methyl and the 2-(piperidin-1-yl)ethyl substituents on reaction pathways is unknown. Advanced probing techniques could illuminate these details.
Areas for future investigation include:
Kinetic studies: Performing detailed kinetic analysis of its reactions (e.g., hydrolysis, reactions with electrophiles) to understand the electronic and steric effects of the substituents.
In-situ spectroscopy: Utilizing techniques like in-situ NMR or IR spectroscopy to monitor reactions in real-time and identify transient intermediates.
Isotopic labeling studies: Employing isotopic labeling (e.g., with ¹³C or ¹⁵N) to trace the fate of atoms during reactions and confirm mechanistic pathways.
Development of High-Throughput Screening Methodologies for Chemical Reactivity
To explore the potential applications of this compound, for example as a building block in medicinal chemistry or as a ligand in catalysis, its reactivity with a large number of substrates needs to be assessed efficiently. nih.gov High-throughput screening (HTS) methodologies would be instrumental in this endeavor. chemdiv.com
Future work could focus on:
Assay development: Designing colorimetric or fluorometric assays to rapidly screen for desired reactions.
Miniaturization: Adapting synthetic procedures to microplate formats to allow for parallel synthesis and screening of derivatives or reaction conditions. nih.gov
Robotics and automation: Employing automated liquid handlers and readers to increase the throughput of screening campaigns. nih.gov
Integration into Multi-component Systems for Advanced Materials Science or Analytical Purposes
The bifunctional nature of this compound (a hydrogen bond donor/acceptor urea group and a basic piperidine nitrogen) makes it an interesting candidate for incorporation into more complex systems.
Potential research directions include:
Supramolecular chemistry: Investigating its ability to form well-defined supramolecular structures through hydrogen bonding, potentially leading to the formation of gels, liquid crystals, or other soft materials.
Coordination polymers and metal-organic frameworks (MOFs): Exploring its use as a ligand for metal ions, where the piperidine nitrogen could coordinate to a metal center while the urea group engages in hydrogen bonding to structure the resulting framework.
Functionalized surfaces: Grafting the molecule onto surfaces to modify their properties, for example, to create stationary phases for chromatography or to act as a recognition element in chemical sensors.
Addressing Remaining Challenges in Advanced Structural Characterization (e.g., polymorphism, amorphous forms)
A complete understanding of a compound's properties requires a thorough characterization of its solid-state forms. For urea derivatives, polymorphism—the ability to exist in multiple crystalline forms—is a common phenomenon. researchgate.net Each polymorph can have different physical properties, such as melting point, solubility, and stability.
Key unanswered questions that require advanced structural characterization are:
Polymorph screening: Does this compound exhibit polymorphism? A systematic screen of crystallization conditions is needed to identify different crystalline forms.
Single-crystal X-ray diffraction: Obtaining high-quality single crystals of any identified polymorphs is essential for unambiguous structure determination, revealing details of the molecular conformation and intermolecular hydrogen bonding networks.
Amorphous form characterization: Can an amorphous form be prepared, and what are its stability and physical properties compared to the crystalline forms? Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be required.
A summary of key compound identifiers is provided in Table 2.
Table 2: Compound Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1601792-18-0 bldpharm.com |
| Molecular Formula | C₉H₁₉N₃O bldpharm.com |
| Molecular Weight | 185.27 g/mol bldpharm.com |
Q & A
Q. How is 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea synthesized, and what methodological considerations are critical for purity?
The compound is typically synthesized via urea-forming reactions. A common approach involves coupling a piperidine-containing amine (e.g., 2-(piperidin-1-yl)ethylamine) with an isocyanate or carbamate derivative under controlled conditions. For example, benzotriazole-1-carboxamide reagents can facilitate urea bond formation in tetrahydrofuran (THF) under reflux, followed by purification via flash chromatography (gradient elution with hexanes/ethyl acetate) . Critical factors include maintaining anhydrous conditions to avoid side reactions and using high-resolution mass spectrometry (HRMS) to confirm molecular integrity.
Q. What analytical techniques are recommended for identifying this compound in complex mixtures?
High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 reverse-phase columns, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) is standard for separation. Liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI) in positive ion mode enhances specificity, particularly for distinguishing structural analogs (e.g., Repaglinide-related impurities) . Nuclear magnetic resonance (NMR; ¹H/¹³C) is essential for verifying the piperidine and urea moieties, with characteristic peaks at δ ~2.5–3.5 ppm (piperidine protons) and ~6.0–7.0 ppm (urea NH) .
Q. What is the pharmacological relevance of this compound in drug development?
The compound is identified as an impurity (Imp. C(EP)) in Repaglinide, a meglitinide-class antidiabetic drug. Its presence in Repaglinide formulations necessitates strict control due to potential impacts on drug efficacy and safety. Research focuses on optimizing synthetic routes to minimize its formation during API production .
Advanced Research Questions
Q. How can researchers address challenges in detecting trace levels of this compound amid structurally similar impurities?
Advanced LC-MS/MS methods with multiple reaction monitoring (MRM) improve sensitivity and selectivity. For instance, transitions such as m/z 280 → 98 (piperidine fragment) and m/z 280 → 154 (urea cleavage) can be optimized. Coupling with ion mobility spectrometry (IMS) enhances resolution for isobaric impurities . Method validation should include spike-recovery experiments (80–120% recovery) and robustness testing across pH/temperature gradients .
Q. What structural features of this compound influence its stability and reactivity in biological systems?
The piperidine ring’s basicity (pKa ~10.5) may promote interactions with acidic cellular compartments, while the urea group’s hydrogen-bonding capacity affects solubility and protein binding. Computational studies (e.g., molecular docking with cytochrome P450 enzymes) can predict metabolic pathways, such as oxidation at the piperidine nitrogen or methyl group .
Q. What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) combined with LC-MS analysis identify degradation products. For example, acidic conditions may hydrolyze the urea bond, yielding 2-(piperidin-1-yl)ethylamine and methylcarbamic acid. Kinetic modeling (Arrhenius plots) predicts shelf-life under accelerated storage conditions .
Q. How can researchers validate analytical methods for quantifying this compound in compliance with pharmacopeial guidelines?
Validation parameters per ICH Q2(R1) include linearity (R² > 0.998 over 50–150% of target concentration), precision (%RSD < 2.0 for intraday/interday replicates), and limit of quantification (LOQ ≤ 0.1% w/w). Cross-validation against reference standards (e.g., Repaglinide Imp. C(EP)) ensures accuracy .
Q. What role does this compound play in structure-activity relationship (SAR) studies for urea-based therapeutics?
The piperidine-ethyl spacer may enhance membrane permeability in CNS-targeted drugs, while the methyl group on the urea nitrogen modulates metabolic stability. Comparative studies with analogs (e.g., 1-[2-(piperazin-1-yl)ethyl]-3-(propan-2-yl)urea) can elucidate steric and electronic effects on target binding .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict logP (~2.5) and pKa values. Molecular dynamics (MD) simulations assess solvation behavior in aqueous and lipid bilayers, critical for bioavailability studies .
Q. How can researchers characterize unknown degradation products formed during stability testing?
High-resolution mass spectrometry (HRMS) with isotopic pattern matching and tandem MS/MS fragmentation maps structural changes. For example, a +16 Da shift suggests oxidation, while a -17 Da loss indicates deamination. NMR analysis of isolated degradation products (e.g., via preparative HPLC) confirms structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
